(S)-2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide is a synthetic organic compound that has garnered attention due to its potential applications in medicinal chemistry and biological research. This compound features an amino group, a pyrazinyl moiety, and a propionamide backbone, contributing to its unique chemical properties. The molecular formula of this compound is with a molecular weight of approximately 250.26 g/mol.
This compound falls under the category of amides, specifically propionamides, which are derived from propionic acid. It is classified as a pyrazine derivative due to the presence of the pyrazinyl group. Pyrazine derivatives are known for their diverse biological activities, making them valuable in pharmaceutical research.
The synthesis of (S)-2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide typically involves several key steps:
In industrial settings, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and maintain consistent reaction conditions. Automation plays a crucial role in ensuring high purity and yield of the final product.
The molecular structure of (S)-2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide can be described using various structural representations:
CC(=O)N(C(C(=O)C1=NC=CN=C1)C(=O)N)C
The structure includes a central carbon backbone with functional groups that contribute to its reactivity and biological activity.
(S)-2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide can undergo various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions:
These reactions are typically conducted under controlled temperatures and pH conditions to optimize yields and minimize side products .
The mechanism of action for (S)-2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems:
Detailed studies are required to elucidate specific pathways and molecular interactions involved in its mechanism of action.
Key physical properties include:
Chemical properties encompass:
The stability of (S)-2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide under various conditions is essential for its application in research and industry.
(S)-2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide has several scientific applications:
(S)-2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide is synthesized via multi-step condensation sequences that leverage the reactivity of L-alanine derivatives. The core approach involves coupling 2-aminopyrazine carbonyl compounds with N-protected alanine intermediates. A pivotal reaction entails the condensation of N-Boc-L-alanine with 2-amino-1-(pyrazin-2-yl)ethanone using carbodiimide coupling agents (DCC or EDC) in anhydrous dichloromethane, yielding the Boc-protected precursor in ~75% efficiency. Subsequent acidic deprotection (e.g., trifluoroacetic acid) liberates the free amine, generating the target compound with preserved stereochemical integrity . Alternative routes utilize pyrazine-2-carboxaldehyde derivatives in reductive amination with amino acid esters, though this method requires stringent control of stoichiometry to avoid bis-alkylation byproducts [10].
Critical optimization parameters include:
Table 1: Representative Condensation Approaches for Target Compound Synthesis
Amino Acid Derivative | Pyrazinyl Component | Coupling Agent | Yield (%) | Purity (%) |
---|---|---|---|---|
N-Boc-L-alanine | 2-Amino-1-(pyrazin-2-yl)ethanone | DCC/HOBt | 75 | >95 |
L-Alanine methyl ester | Pyrazine-2-carboxaldehyde | NaBH₃CN | 62 | 90 |
N-Cbz-L-alanine | 2-Bromo-1-(pyrazin-2-yl)ethanone | K₂CO₃/DMF | 68 | 92 |
Preserving the (S)-configuration during synthesis necessitates chiral catalysts or auxiliaries. Asymmetric hydrogenation of enamide precursors using Rh(I)-(S)-BINAP complexes achieves enantiomeric excess (ee) >98%, though substrate complexity limits applicability . More practical is the chiral pool strategy employing L-alanine as a stereochemical template. By incorporating Evans' oxazolidinone auxiliaries at the carboxyl stage, diastereoselective alkylation of pyrazine acetamide electrophiles attains de >95% [5]. Kinetic resolution via lipase-catalyzed hydrolysis (e.g., Candida antarctica Lipase B) of racemic esters also demonstrates efficacy, resolving intermediates with ee ~90% and 45% yield [5].
Key stereochemical risks arise from:
Transitioning from batch to continuous flow methodologies enhances scalability and safety. A two-stage flow system couples:1) Carbodiimide-mediated amidation in a PTFE microreactor (residence time: 5 min, 25°C)2) In-line Boc deprotection using TFA-scavenging cartridges
This configuration achieves 85% overall yield at >100 g/h throughput, surpassing batch reactor efficiency by 30% while minimizing exothermic risks . Solvent handling is optimized through integrated distillation modules that recycle >90% DCM. Critical process parameters include reagent stoichiometry (1.05 eq pyrazinyl ketone), turbulence promotion (via static mixers), and precise temperature control (±2°C) to prevent fouling.
The pyrazine ring governs target engagement through dual hydrogen-bonding and π-stacking interactions. Bioisosteric replacement with pyridine diminishes apoptosis-inducing activity by 20-fold, confirming pyrazine's critical role in anchoring to IAP proteins . Quantum mechanical calculations (DFT B3LYP/6-31G*) reveal the pyrazine nitrogen at position 1 serves as a hydrogen bond acceptor with Gly333 (bond length: 2.8 Å), while the adjacent nitrogen enables π-stacking with Trp292 (distance: 3.5 Å) in BIR3 domains [10]. Pyrrole-incorporated analogs—synthesized via Paal-Knorr condensation—show enhanced cellular permeability (log P reduced by 0.5 vs. phenyl), but incur a 40% loss in TS inhibitory potency due to suboptimal hydrophobic pocket fit [10].
Table 2: Bioactivity of Structural Analogs Modifying Core Moieties
Modification Site | Analog Structure | IC₅₀ vs. IAP (μM) | Cellular Uptake (RFU) |
---|---|---|---|
Pyrazine (Parent) | None (Original compound) | 6.0 | 100 |
Pyridine replacement | 3-Pyridyl variant | 120 | 95 |
Pyrrole fusion | Pyrrolo[2,3-b]pyrazine derivative | 8.5 | 150 |
Methylated pyrazine | N-Methylpyrazinium | >200 | 30 |
The (S)-alanine configuration confers 50-fold greater binding affinity versus (R)-enantiomers toward BIR3 domains (Kd = 0.8 μM vs. 40 μM). Molecular dynamics simulations reveal the (S)-configured α-amine forms bidentate hydrogen bonds with Asp352 (1.9 Å) and Ala353 (2.1 Å), positioning the carbonyl for optimal hydrophobic contact with Val389 [10]. Enantiopure synthesis is therefore non-negotiable for bioactivity—racemization during storage is minimized by lyophilized HCl salt formulations (racemization <2% at 25°C/1 year). Methylation at the α-carbon (yielding α-aminoisobutyrate analogs) ablates activity completely, confirming stereospecific hydrogen bonding necessity. Modifications at the propionamide nitrogen tolerate isopropyl or cyclopropyl groups (cf. CID 66568897), improving metabolic stability (t₁/₂ increased from 1.2 to 4.3 h in microsomes) while maintaining sub-10 μM IC₅₀ against cancer cell lines [9].
Key Structure-Activity Relationship (SAR) Findings:
The strategic integration of chiral pool sourcing, targeted heterocyclic modifications, and flow chemistry enables scalable production of this versatile apoptosis-inducing scaffold. Future directions include exploiting the Cys387 proximity for irreversible inhibitors and further rigidification of the propionamide linker to enhance proteolytic stability.
CAS No.: 26532-22-9
CAS No.: 61549-24-4
CAS No.: 463-82-1
CAS No.:
CAS No.: 108890-18-2